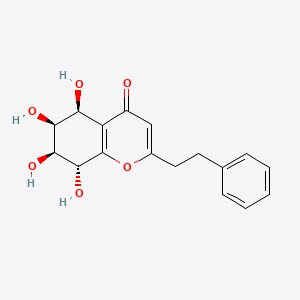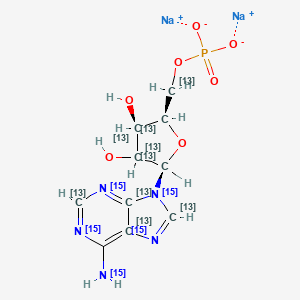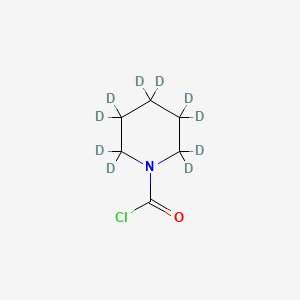
1-(Chlorocarbonyl)piperidine-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chlorocarbonyl)piperidine-d10 is a deuterium-labeled derivative of 1-(Chlorocarbonyl)piperidine. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules is often used in scientific research to trace and quantify molecular interactions and transformations. This compound is particularly valuable in the field of drug development and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chlorocarbonyl)piperidine-d10 can be synthesized through a multi-step process involving the deuteration of 1-(Chlorocarbonyl)piperidine. The general synthetic route involves the following steps:
Deuteration of Piperidine: Piperidine is first deuterated using deuterium gas or deuterated solvents to replace hydrogen atoms with deuterium.
Chlorocarbonylation: The deuterated piperidine is then reacted with phosgene (carbonyl chloride) under controlled conditions to introduce the chlorocarbonyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of piperidine are deuterated using deuterium gas in specialized reactors.
Chlorocarbonylation: The deuterated piperidine is then subjected to chlorocarbonylation using phosgene in industrial reactors, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chlorocarbonyl)piperidine-d10 undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Reduction Reactions: The chlorocarbonyl group can be reduced to form piperidine derivatives with different functional groups.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted piperidine derivatives.
Reduction Products: Piperidine derivatives with reduced functional groups.
Oxidation Products: Oxidized piperidine derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
1-(Chlorocarbonyl)piperidine-d10 has numerous applications in scientific research:
Drug Development: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Chemical Biology: Employed in studies involving enzyme mechanisms and protein-ligand interactions.
Isotope Labeling: Utilized in mass spectrometry for quantifying molecular interactions and transformations.
Medicinal Chemistry: Aids in the design and synthesis of deuterated drugs with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1-(Chlorocarbonyl)piperidine-d10 is primarily related to its role as a tracer molecule. When incorporated into drug molecules, it allows researchers to track the drug’s distribution, metabolism, and excretion in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry .
Comparación Con Compuestos Similares
1-(Chlorocarbonyl)piperidine: The non-deuterated version of the compound.
Piperidine: The parent compound without the chlorocarbonyl group.
Deuterated Piperidine: Piperidine with deuterium atoms but without the chlorocarbonyl group.
Uniqueness: 1-(Chlorocarbonyl)piperidine-d10 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in tracing and quantifying molecular interactions. The presence of the chlorocarbonyl group also allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C6H10ClNO |
|---|---|
Peso molecular |
157.66 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
Clave InChI |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
SMILES isomérico |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)Cl)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CCN(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


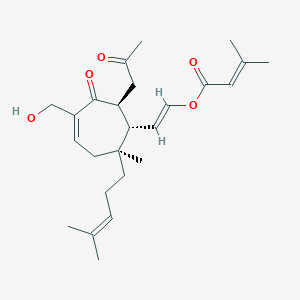
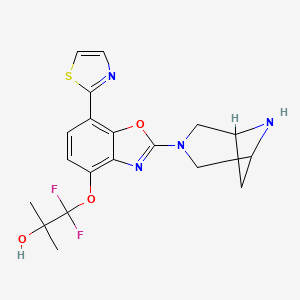
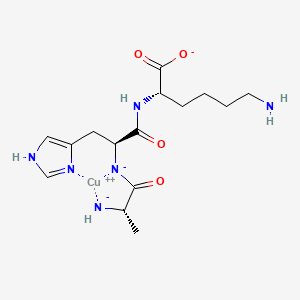
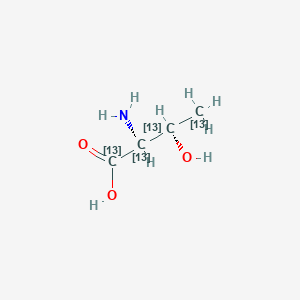
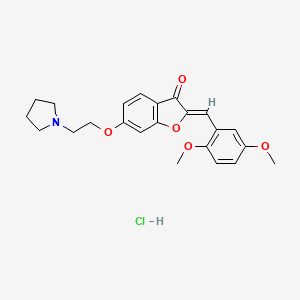
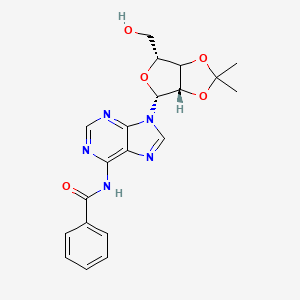
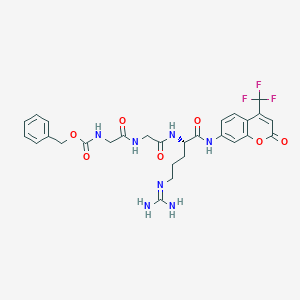

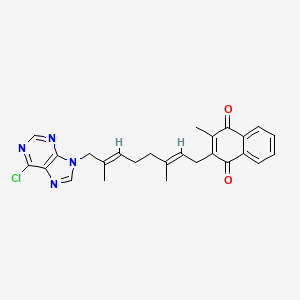
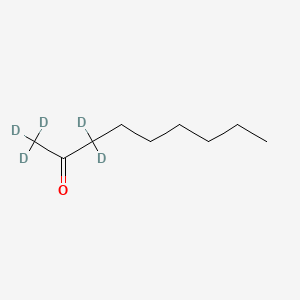
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
